REACTION_CXSMILES
|
ClCCON[C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([NH:15][C:16](=O)NOCCCl)[C:10]=1[CH3:23])=O.[OH-:24].[K+].[C:26]([OH:29])(=O)C.[CH3:30]O>O>[OH:24][CH2:30][CH2:16][NH:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([NH:8][CH2:6][CH2:26][OH:29])[C:10]=1[CH3:23] |f:1.2|
|
Name
|
2,6-bis(β-chloroethoxycarbamoylamino)toluene
|
Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
ClCCONC(=O)NC1=C(C(=CC=C1)NC(NOCCCl)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
After the mixture has been subsequently stirred at 60° C. for 21/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled slowly
|
Type
|
CUSTOM
|
Details
|
The product which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. in a vacuum cabinet
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OCCNC1=C(C(=CC=C1)NCCO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |